molecular formula C20H17ClN2O2S B3873113 N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B3873113
M. Wt: 384.9 g/mol
InChI Key: CUFHWUWHKYGCMK-HYARGMPZSA-N
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Description

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound that features a chlorinated thiophene ring, an ethylideneamino group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol, with a catalytic amount of glacial acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and catalyst concentration. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxybenzamide
  • **N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-hydroxy-3-methoxybenzamide

Uniqueness

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide is unique due to its diphenylacetamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-14(17-12-13-18(21)26-17)22-23-19(24)20(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,25H,1H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFHWUWHKYGCMK-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
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N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
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N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
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N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
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N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide
Reactant of Route 6
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide

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